2-Cyclopropylquinoline-4-carboxylic acid is a bicyclic compound that features a quinoline ring system substituted with a cyclopropyl group and a carboxylic acid functional group. This compound has garnered attention in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and its utility as a building block in the synthesis of more complex molecules.
The compound can be synthesized through several methods, including traditional organic synthesis techniques and more modern approaches utilizing microwave activation and photoredox catalysis. Its structural characteristics are defined by its molecular formula and its unique arrangement of functional groups.
2-Cyclopropylquinoline-4-carboxylic acid belongs to the class of heterocyclic compounds, specifically quinolines, which are known for their diverse pharmacological properties. It is classified as an aromatic carboxylic acid due to the presence of the carboxyl functional group.
The synthesis of 2-cyclopropylquinoline-4-carboxylic acid can be accomplished using several methodologies:
Recent advancements have also seen the use of microwave-assisted synthesis, which enhances reaction rates and yields while reducing reaction times significantly. For instance, reactions involving arylimines and acrylates under indium(III) chloride activation have shown promising results in synthesizing quinoline derivatives rapidly .
The molecular structure of 2-cyclopropylquinoline-4-carboxylic acid consists of a quinoline ring with a cyclopropyl substituent at the 2-position and a carboxylic acid group at the 4-position. This configuration contributes to its unique chemical properties.
2-Cyclopropylquinoline-4-carboxylic acid can participate in various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution processes .
The mechanism of action of 2-cyclopropylquinoline-4-carboxylic acid is primarily linked to its interactions with biological targets, such as enzymes or receptors. It may act by inhibiting specific pathways or modulating biological processes through its structural features. For example, certain derivatives have shown potential antimicrobial and anticancer activities by interfering with cellular mechanisms .
Relevant data regarding its properties can be derived from spectral analysis techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which confirm the presence of functional groups .
2-Cyclopropylquinoline-4-carboxylic acid has various applications across scientific domains:
2-Cyclopropylquinoline-4-carboxylic acid (chemical formula: C₁₃H₁₁NO₂; molecular weight: 213.23 g/mol) is a bicyclic heterocyclic compound featuring a quinoline core substituted with an electron-deficient cyclopropyl group at the 2-position and a carboxylic acid moiety at the 4-position [2] [4]. This architecture confers exceptional stereoelectronic properties:
Table 1: Key Structural Descriptors
| Property | Value/Descriptor | Technique |
|---|---|---|
| Canonical SMILES | C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O | Computational chemistry |
| Hydrogen bond donors | 1 | NMR/XRD |
| Hydrogen bond acceptors | 3 | Spectral analysis |
| Topological polar surface area | 53.7 Ų | Molecular modeling |
Quinoline-4-carboxylic acid derivatives emerged as pivotal scaffolds in medicinal chemistry following the 1962 discovery of nalidixic acid’s antibacterial properties . 2-Cyclopropylquinoline-4-carboxylic acid (CAS: 119778-64-2) represents an optimization milestone:
Table 2: Evolution of Synthetic Methods
| Synthesis Method | Conditions | Yield (%) | Advantages/Limitations |
|---|---|---|---|
| Skraup reaction | H₂SO₄, nitrobenzene, 180°C | 15–25 | Low yield; byproduct formation |
| Doebner reaction (microwave) | InCl₃, ethanol, 100°C | 68 | Rapid; chromatographic purification avoided |
| Carbene cyclopropanation | Diazomethane, Cu catalyst | 42 | Precise stereocontrol; safety concerns |
Medicinal Chemistry
Industrial Applications
Table 3: Antibacterial Activity of Key Derivatives
| Derivative | MIC against S. aureus (μg/mL) | MIC against MRSA (μg/mL) | Cytotoxicity (IC₅₀, μM) |
|---|---|---|---|
| 2-Cyclopropylquinoline-4-carboxylic acid (core) | 128 | 256 | >100 (low) |
| Compound 5a4 (amide derivative) | 64 | 128 | 78.3 |
| 6-Bromo analog | 32 | 64 | 62.1 |
Advanced techniques confirm structural integrity and purity:
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 887705-27-3
CAS No.: 511-37-5